1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one
Description
Historical Development of Multi-Heterocyclic Compounds
The evolution of multi-heterocyclic compounds traces back to the late 19th century, when chemists began exploring fused aromatic systems like quinoline and indole for dyestuff applications. The mid-20th century marked a paradigm shift toward rational drug design, with multi-heterocyclic frameworks emerging as cornerstones of medicinal chemistry. For instance, the discovery of benzodiazepines (e.g., diazepam) and β-lactam antibiotics underscored the value of fused nitrogen-containing rings in modulating biological activity. Contemporary strategies, such as transition-metal-catalyzed cross-coupling and photoredox-mediated cyclizations, have enabled precise construction of complex architectures like the pyrimidine-oxadiazole-azetidine hybrid under discussion.
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles dominate pharmaceutical portfolios due to their versatility in mimicking endogenous biomolecules and engaging target proteins through hydrogen bonding, π-stacking, and dipole interactions. Pyrimidine, a six-membered diazine, is indispensable in nucleic acid biochemistry and kinase inhibition, as evidenced by antimetabolites like 5-fluorouracil. Smaller rings, such as azetidine (four-membered) and 1,2,4-oxadiazole (five-membered), confer unique steric and electronic properties that enhance metabolic stability and target selectivity. Over 75% of FDA-approved small-molecule drugs incorporate at least one nitrogen heterocycle, a trend driven by their synthetic adaptability and pharmacological efficacy.
Bioisosterism of 1,2,4-Oxadiazole with Ester and Amide Moieties
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide groups, addressing hydrolysis susceptibility while preserving critical dipole moments (Table 1). Its meta-substitution pattern and aromatic character enable isosteric replacement without compromising binding affinity. For example, oxadiazole-containing analogs of protease inhibitors often exhibit improved pharmacokinetic profiles due to reduced enzymatic degradation. In 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one , the oxadiazole moiety likely stabilizes the molecule against esterase-mediated cleavage, enhancing its suitability for oral administration.
Table 1: Comparative Properties of 1,2,4-Oxadiazole and Its Bioisosteric Counterparts
| Property | Ester | Amide | 1,2,4-Oxadiazole |
|---|---|---|---|
| Hydrolysis Resistance | Low | Moderate | High |
| Dipole Moment (Debye) | 1.6–1.8 | 3.5–4.0 | 2.8–3.2 |
| Metabolic Stability | Poor | Moderate | Excellent |
Strain-Driven Reactivity of Azetidine Ring Systems
Azetidine’s 90° bond angles impart significant angle strain (≈24 kcal/mol), rendering it more reactive than larger saturated heterocycles like pyrrolidine. This strain facilitates ring-opening reactions and participation in [2+2] cycloadditions, enabling diversification of the azetidine core in This compound . Strain relief via nucleophilic attack at the β-carbon can generate spirocyclic or fused derivatives, a property exploited in prodrug design. Computational studies suggest that the azetidine’s puckered conformation may also enhance membrane permeability by reducing molecular planarity.
Research Objectives and Scope
This article aims to contextualize This compound within the broader landscape of heterocyclic fusion systems. Specific objectives include:
- Elucidating the synthetic pathways enabling integration of pyrimidine, oxadiazole, and azetidine units.
- Analyzing the compound’s bioisosteric relationships and strain-mediated reactivity.
- Proposing structure-activity relationship (SAR) hypotheses based on its modular architecture.
By focusing on these themes, the discussion avoids extraneous pharmacological data, adhering strictly to structural and mechanistic considerations.
Properties
IUPAC Name |
1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-4-10(19)18-7-9(8-18)13-16-12(17-20-13)11-14-5-3-6-15-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPNTHPQLYITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine and oxadiazole rings, followed by their integration into the azetidine structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques is being explored to scale up the production process efficiently .
Chemical Reactions Analysis
1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives with modified functional groups that can exhibit different biological activities.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the pyrimidine and oxadiazole moieties is believed to enhance its interaction with biological targets involved in cancer progression. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one may exhibit comparable activity.
Case Study: In Vitro Studies
A study conducted on derivatives of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin} revealed promising results in inhibiting cell proliferation in breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This was supported by flow cytometry analysis and Western blotting techniques that confirmed the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the pyrimidine ring is known to enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values obtained from studies evaluating the efficacy of this compound against selected microbial strains.
Plant Growth Regulation
The compound's derivatives have shown potential as plant growth regulators. Research indicates that these compounds can influence plant growth parameters such as root elongation and shoot development.
Case Study: Effects on Tomato Plants
In a controlled environment study, application of a derivative of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin} on tomato plants resulted in increased biomass and improved resistance to biotic stressors. The treated plants exhibited enhanced chlorophyll content and higher rates of photosynthesis compared to untreated controls.
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials with applications in electronics and photonics. The oxadiazole unit is particularly useful for creating materials with desirable electronic properties.
Example: Organic Light Emitting Diodes (OLEDs)
Research has explored the use of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin} derivatives in OLEDs. These materials demonstrated improved light-emitting efficiency due to their favorable energy levels and charge transport properties.
Mechanism of Action
The mechanism of action of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain heterocyclic rings and are studied for their medicinal properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer activities and share structural similarities with the pyrimidine ring in this compound.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound features a complex structure that includes a pyrimidine ring and an oxadiazole moiety. The presence of these heterocycles contributes to its biological activity.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit notable anticancer properties. A study highlighted that several compounds within this class showed cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and human cervical carcinoma (HeLa) cells. For instance, derivatives similar to our compound demonstrated IC50 values ranging from 10 to 30 µM against these cell lines, suggesting potential for further development in cancer therapy .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds bearing the oxadiazole scaffold have been reported to possess anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory conditions .
Antiviral Activity
Recent investigations into the antiviral potential of oxadiazole derivatives revealed promising results against viral pathogens. Some compounds demonstrated significant activity against viruses such as HIV and HCV by inhibiting viral replication at low micromolar concentrations .
The biological activities of this compound are largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and inflammation. For example, they have been shown to inhibit histone deacetylases (HDACs), which play a role in gene regulation linked to tumor growth .
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of various receptors involved in immune response and cell signaling pathways .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A derivative similar to our compound was tested against a panel of cancer cell lines and exhibited selective cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells. This study supports the potential application of this class of compounds in cancer therapy .
- Antimicrobial Efficacy : In a comparative study, a series of oxadiazole compounds were evaluated for their antimicrobial activity against clinical isolates. The most potent compound showed an MIC of 8 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent .
Q & A
What are the critical considerations for optimizing the synthesis of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one?
Basic Research Focus : Synthesis Optimization
Methodological Insights :
- Azetidine Ring Formation : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during cyclization, improving yield and purity .
- Oxadiazole Ring Construction : Employ nitrile oxide cycloaddition with pyrimidine derivatives under reflux conditions (80–100°C) in anhydrous solvents to minimize side reactions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may stabilize intermediates during coupling steps, though azetidine’s strain necessitates mild conditions to prevent ring opening .
- Purity Control : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to isolate the final compound .
How can structural characterization of this compound be validated, especially given its heterocyclic complexity?
Basic Research Focus : Structural Analysis
Methodological Insights :
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve the azetidine-oxadiazole-pyrimidine core. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å .
- Spectroscopic Techniques :
- NMR : Assign peaks via 2D COSY and HSQC to distinguish azetidine protons (δ 3.5–4.2 ppm) from pyrimidine protons (δ 8.2–8.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ with < 2 ppm error .
- Computational Validation : Compare DFT-optimized structures (B3LYP/6-31G* basis set) with experimental data to validate stereoelectronic effects .
What strategies resolve contradictions in reported biological activities of oxadiazole-azetidine derivatives?
Advanced Research Focus : Data Contradiction Analysis
Methodological Insights :
- Bioactivity Variability :
- Solubility Factors : Test compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation artifacts. LogP values >2.5 correlate with membrane permeability but may reduce aqueous solubility .
- Target Selectivity : Use kinase profiling assays (e.g., Eurofins KinaseScan) to differentiate off-target effects. For example, pyrimidine moieties may inhibit tyrosine kinases, while oxadiazoles modulate nitric oxide synthases .
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with IC50 triplicates to confirm potency ranges .
How can researchers design experiments to elucidate the mechanism of action for this compound?
Advanced Research Focus : Mechanistic Studies
Methodological Insights :
- Target Identification :
- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads to capture binding proteins from cell lysates .
- Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange dye) to identify stabilized targets (ΔTm > 2°C indicates binding) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects. For example, oxadiazoles may downregulate NF-κB or upregulate p53 pathways in cancer models .
- In Silico Docking : Perform AutoDock Vina simulations with PyRx to predict binding poses in pyrimidine-binding pockets (e.g., DHFR or EGFR kinases) .
What methodologies enable the synthesis of derivatives with enhanced pharmacokinetic properties?
Advanced Research Focus : Derivative Design
Methodological Insights :
- Bioisosteric Replacement : Substitute pyrimidine with quinazoline to improve metabolic stability while retaining H-bonding capacity .
- Prodrug Strategies : Introduce ester or amide prodrug moieties at the butanone position to enhance oral bioavailability .
- SAR Studies : Systematically vary substituents on the azetidine (e.g., methyl, trifluoromethyl) and assay for cytotoxicity (via MTT) and microsomal stability (human liver microsomes, t1/2 > 30 min) .
How can researchers address challenges in crystallizing this compound for structural studies?
Advanced Research Focus : Crystallography Challenges
Methodological Insights :
- Crystallization Conditions : Screen using the sitting-drop vapor diffusion method with PEG 3350 (15–25% w/v) and 0.1 M HEPES pH 7.5 .
- Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-freezing in liquid nitrogen .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to improve resolution for small, weakly diffracting crystals .
What are the best practices for analyzing metabolic stability in preclinical models?
Advanced Research Focus : ADME Profiling
Methodological Insights :
- Microsomal Assays : Incubate with NADPH-fortified human liver microsomes (1 mg/mL) and monitor depletion via LC-MS/MS over 60 min (t1/2 calculation via nonlinear regression) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) to assess drug-drug interaction risks .
- Plasma Stability : Incubate in rat plasma (37°C, 24 hr) and quantify degradation by HPLC-UV (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
